Elucidation of the Chemical Structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Technical Guide
Elucidation of the Chemical Structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 5-(2-Bromophenyl)-5-Oxovaleronitrile. Due to the absence of publicly available, detailed experimental data for this specific compound, this guide outlines a plausible synthetic route and presents an in-depth analysis of predicted spectroscopic data based on established principles of organic chemistry and spectroscopy. This document serves as a foundational resource for researchers interested in the synthesis and characterization of this and structurally related molecules. All quantitative data presented herein is predicted and collated for comparative analysis. Detailed, generalized experimental protocols for the key characterization techniques are also provided.
Introduction
5-(2-Bromophenyl)-5-Oxovaleronitrile, with the Chemical Abstracts Service (CAS) number 884504-59-0, is a bifunctional molecule containing both a ketone and a nitrile functional group.[1] Its structure suggests potential applications as an intermediate in the synthesis of more complex pharmaceutical compounds and as a scaffold in medicinal chemistry. The presence of a brominated phenyl ring, a keto group, and a nitrile moiety offers multiple sites for chemical modification, making it a versatile building block. The elucidation of its precise chemical structure is paramount for its application in any research or development context.
Proposed Synthesis
A feasible and widely used method for the synthesis of aryl ketones is the Friedel-Crafts acylation. In the context of 5-(2-Bromophenyl)-5-Oxovaleronitrile, this would involve the reaction of bromobenzene with a suitable acylating agent derived from a five-carbon chain nitrile. A logical acylating agent would be 4-cyanobutanoyl chloride. The reaction would be catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃).
The bromine atom on the benzene ring is an ortho-, para-directing deactivator. Therefore, the acylation is expected to yield a mixture of ortho and para substituted products, with the para isomer often being the major product due to reduced steric hindrance. The ortho isomer, 5-(2-Bromophenyl)-5-Oxovaleronitrile, would be the desired product and would need to be separated from the para isomer, 5-(4-Bromophenyl)-5-Oxovaleronitrile, likely through chromatographic techniques.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
-
Reaction Setup: To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture evolved HCl), add anhydrous aluminum chloride (1.2 equivalents) and a dry, inert solvent such as dichloromethane.
-
Addition of Reactants: Cool the suspension to 0°C in an ice bath. Add bromobenzene (1.0 equivalent) to the flask.
-
Acylation: Add 4-cyanobutanoyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred suspension over a period of 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.
-
Quenching: Carefully and slowly pour the reaction mixture over crushed ice containing concentrated hydrochloric acid to decompose the aluminum chloride complex.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the ortho and para isomers.
Structural Elucidation
The definitive structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile would be confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the key spectroscopic methods.
| Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz) | |
| Chemical Shift (δ, ppm) | Multiplicity |
| 7.70 - 7.60 | Multiplet |
| 7.45 - 7.35 | Multiplet |
| 3.10 | Triplet |
| 2.50 | Triplet |
| 2.10 | Pentet |
| Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz) | |
| Chemical Shift (δ, ppm) | Assignment |
| 198.0 | C=O |
| 138.0 | Aromatic C-Br |
| 133.0 - 127.0 | Aromatic CH |
| 119.0 | C≡N |
| 38.0 | -CH₂-C=O |
| 28.0 | -CH₂-CH₂-CH₂- |
| 17.0 | -CH₂-CN |
| Table 3: Predicted IR Data (KBr Pellet) | |
| Wavenumber (cm⁻¹) | Functional Group |
| ~3080 | Aromatic C-H stretch |
| ~2940 | Aliphatic C-H stretch |
| ~2250 | C≡N stretch (aliphatic nitrile) |
| ~1690 | C=O stretch (aryl ketone) |
| ~1580, 1470 | Aromatic C=C stretch |
| ~750 | C-Br stretch |
| Table 4: Predicted Mass Spectrometry Data (Electron Ionization) | |
| m/z | Fragment |
| 251/253 | [M]⁺ (Molecular ion peak with bromine isotope pattern) |
| 183/185 | [Br-Ph-C=O]⁺ |
| 155/157 | [Br-Ph]⁺ |
| 128 | [Ph-C=O]⁺ |
| 68 | [CH₂CH₂CH₂CN]⁺ |
Interpretation of Spectroscopic Data
-
¹H NMR Spectroscopy: The aromatic region is expected to show complex multiplets due to the ortho-substitution pattern. The protons on the aliphatic chain would appear as distinct triplets and a pentet, reflecting their coupling with adjacent methylene groups.
-
¹³C NMR Spectroscopy: The spectrum would be characterized by the downfield signal of the ketone carbonyl carbon around 198 ppm. The nitrile carbon would appear around 119 ppm. The aromatic carbons would resonate in the typical region of 127-138 ppm, with the carbon attached to the bromine being the most deshielded in that region. The three distinct aliphatic carbon signals would confirm the pentanonitrile chain.
-
Infrared Spectroscopy: The IR spectrum would provide clear evidence for the key functional groups. A sharp, medium intensity peak around 2250 cm⁻¹ is characteristic of an aliphatic nitrile stretch. A strong, sharp absorption around 1690 cm⁻¹ would indicate the presence of an aryl ketone carbonyl group.
-
Mass Spectrometry: The mass spectrum would show a characteristic pair of molecular ion peaks of roughly equal intensity, separated by two mass units (m/z 251 and 253), which is indicative of the presence of a single bromine atom. Key fragmentation patterns would likely involve the cleavage of the acyl group and fragmentation of the aliphatic chain.
Visualization of Methodologies
Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 5-(2-Bromophenyl)-5-Oxovaleronitrile.
Caption: Proposed Friedel-Crafts acylation synthesis workflow.
Spectroscopic Elucidation Logic
The following diagram illustrates the logical workflow for elucidating the structure of the target compound from its predicted spectroscopic data.
Caption: Workflow for spectroscopic data interpretation.
Conclusion
The chemical structure of 5-(2-Bromophenyl)-5-Oxovaleronitrile can be confidently assigned based on a logical interpretation of predicted spectroscopic data derived from a plausible synthetic route. While this guide provides a robust theoretical framework for its characterization, experimental verification remains essential. The detailed methodologies and predicted data herein offer a valuable starting point for researchers aiming to synthesize and utilize this compound in their work, particularly in the fields of medicinal chemistry and drug development. Further studies to isolate and characterize this compound and to explore its reactivity and potential biological activity are warranted.
